![molecular formula C16H13ClF2N4OS B2978894 5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline CAS No. 690246-57-2](/img/structure/B2978894.png)
5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline
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Overview
Description
Synthesis Analysis
The synthesis of CMQ involves several steps. Researchers typically start with commercially available starting materials, such as quinoline derivatives and triazoles. The key steps include halogenation, nucleophilic substitution, and cyclization. Detailed synthetic routes can be found in the literature .
Molecular Structure Analysis
The molecular structure of CMQ is crucial for understanding its properties. The quinoline ring provides aromaticity, while the triazole moiety enhances rigidity and ion-binding capabilities. The chlorine atom at position 5 and the methoxy group at position 8 influence its reactivity and solubility. Computational methods, such as density functional theory (DFT), can elucidate the electronic structure and energetics of CMQ .
Chemical Reactions Analysis
- Alkylation : The bromomethyl group allows CMQ to undergo alkylation reactions. For instance, it can react with benzylic halides to attach fluorionophoric substituents, leading to interesting ion complexation properties .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
5-chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N4OS/c1-2-8-23-13(21-22-16(23)25-15(18)19)9-24-12-6-5-11(17)10-4-3-7-20-14(10)12/h2-7,15H,1,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKNKYTTLVRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SC(F)F)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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